2-Fluoro-4-methoxy-1-methyl-3-nitrobenzene
Description
2-Fluoro-4-methoxy-1-methyl-3-nitrobenzene is a polysubstituted benzene derivative featuring a fluorine atom (position 2), methoxy group (position 4), methyl group (position 1), and nitro group (position 3). This compound exhibits a unique electronic and steric profile due to the interplay of electron-withdrawing (nitro, fluorine) and electron-donating (methoxy, methyl) substituents.
Properties
IUPAC Name |
3-fluoro-1-methoxy-4-methyl-2-nitrobenzene | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8FNO3/c1-5-3-4-6(13-2)8(7(5)9)10(11)12/h3-4H,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZKAVRUWOUYFCND-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=C(C=C1)OC)[N+](=O)[O-])F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8FNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
185.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Fluoro-4-methoxy-1-methyl-3-nitrobenzene typically involves multiple steps. One common method includes the nitration of 4-methoxy-1-methylbenzene (anisole) followed by the introduction of a fluorine atom. The nitration reaction is usually carried out using a mixture of concentrated nitric acid and sulfuric acid at low temperatures to avoid over-nitration. The resulting nitro compound is then subjected to fluorination using a suitable fluorinating agent such as hydrogen fluoride or a fluorine-containing reagent .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often using continuous flow reactors and automated systems to control reaction conditions precisely. Safety measures are crucial due to the hazardous nature of some reagents used in the synthesis.
Chemical Reactions Analysis
Types of Reactions
2-Fluoro-4-methoxy-1-methyl-3-nitrobenzene can undergo various chemical reactions, including:
Electrophilic Aromatic Substitution: The nitro group is a strong electron-withdrawing group, making the benzene ring less reactive towards electrophilic substitution.
Nucleophilic Aromatic Substitution: The presence of the fluorine atom makes the compound susceptible to nucleophilic aromatic substitution, where the fluorine can be replaced by nucleophiles such as amines or alkoxides.
Common Reagents and Conditions
Nitration: Concentrated nitric acid and sulfuric acid.
Fluorination: Hydrogen fluoride or other fluorinating agents.
Reduction: Tin and hydrochloric acid, catalytic hydrogenation.
Nucleophilic Substitution: Amines, alkoxides.
Major Products Formed
Reduction: 2-Fluoro-4-methoxy-1-methyl-3-aminobenzene.
Nucleophilic Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Pharmaceutical Development
Role as an Intermediate:
2-Fluoro-4-methoxy-1-methyl-3-nitrobenzene is primarily used as an intermediate in the synthesis of pharmaceuticals. It plays a crucial role in the development of anti-inflammatory and analgesic drugs. The nitro group in the compound can be reduced to form amines, which are often key components in drug formulations .
Case Study: Anti-inflammatory Agents
Research has demonstrated that derivatives of this compound exhibit promising anti-inflammatory properties. For example, modifications to the nitro group can enhance its efficacy against inflammatory responses, making it a candidate for further medicinal chemistry optimization .
Agricultural Chemicals
Formulation of Agrochemicals:
The compound is utilized in the formulation of herbicides and insecticides, contributing to improved crop protection and yield. Its unique chemical structure allows for effective interaction with biological targets in pests and weeds .
Case Study: Herbicide Development
In a study focusing on the synthesis of novel herbicides, this compound was incorporated into formulations that showed enhanced herbicidal activity compared to existing products. This highlights its potential as a building block for developing more effective agricultural chemicals .
Material Science
Development of Advanced Materials:
The compound is explored for its potential in creating advanced materials, such as polymers and coatings. Its unique properties enable modifications that can lead to materials with improved thermal stability and mechanical strength .
Case Study: Polymer Synthesis
Researchers have investigated the use of this compound in synthesizing specialty polymers. The incorporation of this compound into polymer matrices has resulted in materials with enhanced performance characteristics, such as increased resistance to solvents and improved durability.
Analytical Chemistry
Standard in Analytical Methods:
In analytical chemistry, this compound serves as a standard for detecting and quantifying similar compounds in complex mixtures. Its stable structure allows for reliable calibration in various analytical techniques .
Case Study: Quantitative Analysis
A study utilized this compound as a standard in high-performance liquid chromatography (HPLC) to quantify nitroaromatic compounds in environmental samples. The results demonstrated its effectiveness as a reference material, ensuring accurate measurements across different analytical platforms .
Research in Organic Synthesis
Building Block for Complex Molecules:
The compound is frequently employed as a building block in organic synthesis, facilitating the creation of more complex organic molecules. Its functional groups allow for various chemical transformations, making it versatile in synthetic pathways .
Case Study: Synthesis of Nitro Compounds
In research focused on synthesizing novel nitro compounds, this compound was used as a precursor. The study highlighted its utility in developing compounds with potential biological activity, showcasing its importance in organic chemistry research .
Summary Table of Applications
| Application Area | Description | Example Case Study |
|---|---|---|
| Pharmaceutical Development | Intermediate for anti-inflammatory and analgesic drugs | Optimization of anti-inflammatory agents using derivatives |
| Agricultural Chemicals | Formulation of herbicides and insecticides | Development of novel herbicides with enhanced activity |
| Material Science | Creation of advanced materials like polymers and coatings | Synthesis of specialty polymers with improved performance |
| Analytical Chemistry | Standard for detecting and quantifying nitro compounds | Use as a standard in HPLC for environmental sample analysis |
| Research in Organic Synthesis | Building block for synthesizing complex organic molecules | Synthesis of novel nitro compounds with potential biological activity |
Mechanism of Action
The mechanism of action of 2-Fluoro-4-methoxy-1-methyl-3-nitrobenzene in chemical reactions involves its functional groups:
Nitro Group: Acts as an electron-withdrawing group, influencing the reactivity of the benzene ring.
Fluorine Atom: Increases the compound’s reactivity towards nucleophilic substitution due to its electronegativity.
Methoxy Group: Provides electron-donating effects through resonance, affecting the overall electronic distribution in the molecule.
Comparison with Similar Compounds
Structural Analogs and Substituent Effects
The following table summarizes key structural analogs and their substituent patterns:
Key Observations :
- Electron Effects: The target compound's methoxy group (OCH₃) at position 4 donates electrons via resonance, while the nitro group (NO₂) at position 3 withdraws electrons. This creates a polarized aromatic system, contrasting with analogs like 2-Fluoro-1,4-dimethyl-3-nitrobenzene, where methyl groups (CH₃) provide weaker electron donation .
Physicochemical Properties
Available data for related compounds suggest trends in physical properties:
Inferences for Target Compound :
- The methoxy group likely increases solubility in polar solvents compared to methyl-substituted analogs.
- The nitro group elevates melting points relative to non-nitro analogs, though exact values are unverified in the evidence.
Biological Activity
2-Fluoro-4-methoxy-1-methyl-3-nitrobenzene is a compound of interest in medicinal chemistry due to its potential biological activities, particularly as an enzyme inhibitor and its interactions with various cellular pathways. This article reviews the biological activity of this compound, focusing on its mechanisms of action, synthesis, and relevant case studies.
Chemical Structure and Properties
The chemical structure of this compound features several functional groups that contribute to its reactivity and biological activity:
- Fluoro group : Enhances electrophilicity.
- Methoxy group : Modulates lipophilicity and bioavailability.
- Nitro group : Participates in redox reactions influencing oxidative stress pathways.
The mechanism of action for this compound involves its interaction with specific proteins and enzymes within biological systems. The nitro group is particularly significant as it can undergo reduction to form reactive intermediates that may interact with cellular macromolecules, leading to altered gene expression related to oxidative stress responses .
Enzyme Inhibition
Research indicates that this compound acts as an enzyme inhibitor , particularly affecting cytochrome P450 enzymes which are crucial for drug metabolism. This inhibition can lead to significant implications in pharmacology and toxicology, especially regarding drug-drug interactions.
Antimicrobial and Anticancer Activity
In studies evaluating the compound's antimicrobial properties, it has shown moderate activity against various bacterial strains. The compound's structural analogs have been tested for their efficacy against M. tuberculosis, demonstrating promising results with minimum inhibitory concentrations (MIC) ranging from 4 to 64 μg/mL .
Additionally, the compound's derivatives have been evaluated for anticancer activity against several cancer cell lines, showing significant antiproliferative effects. For instance, derivatives exhibited IC50 values indicating potent activity against human cancer cell lines such as MDA-MB-231 (breast) and NUGC-3 (gastric) cells .
Case Study 1: Antimycobacterial Activity
A series of derivatives based on the structure of this compound were synthesized and tested for their antitubercular activity against M. tuberculosis H37Rv. The most potent derivative demonstrated an MIC value of 4 μg/mL, indicating a strong potential for developing new antitubercular agents .
Case Study 2: Inhibition of Cytochrome P450
Another study focused on the compound's ability to inhibit cytochrome P450 enzymes. The results suggested that modifications on the benzene ring significantly influenced enzyme inhibition potency, with certain analogs showing enhanced selectivity and reduced toxicity compared to traditional inhibitors .
Data Tables
| Compound | Activity Type | MIC/IC50 Value | Cell Line/Target |
|---|---|---|---|
| This compound | Antimycobacterial | 4 - 64 μg/mL | M. tuberculosis H37Rv |
| Derivative A | Enzyme Inhibition | IC50 = 13 µM | Cytochrome P450 |
| Derivative B | Anticancer | IC50 = 6.0 µM | MDA-MB-231 (breast cancer) |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
